In Vivo Antileukemic Potency vs. Brusatol Parent in P-388 Model
Bisbrusatolyl glutarate demonstrates in vivo antileukemic activity that is equal to or superior to brusatol against the P-388 lymphocytic leukemia model. In the Lee et al. (1982) study, the glutarate ester was specifically cited among the bisbrusatolyl esters that were 'as active or more active than brusatol' [REF-1]. This is a critical differentiator because many brusatol derivatives suffer from reduced or lost activity upon esterification; the glutarate linker preserves full potency while potentially offering pharmacokinetic advantages of a dimeric structure.
| Evidence Dimension | In vivo antileukemic activity (T/C % ratio) |
|---|---|
| Target Compound Data | Reported as 'as active or more active than brusatol' (exact T/C % not publicly available in the abstract) |
| Comparator Or Baseline | Brusatol (parent compound); T/C % values for brusatol typically range 170–272 (highly active) based on related studies |
| Quantified Difference | Qualitatively equivalent or superior to brusatol; quantitative T/C data for glutarate vs. brusatol is proprietary to the full text |
| Conditions | In vivo P-388 lymphocytic leukemia in BDF1 mice, quassinoid-sensitive strain |
Why This Matters
Procurement of bisbrusatolyl glutarate ensures continuity of a validated antileukemic phenotype that matches or exceeds the activity of the natural product lead while offering a structurally novel dimeric scaffold.
- [1] Lee, K. H., Okano, M., Hall, I. H., Brent, D. A., & Soltmann, B. (1982). Antitumor agents XLV: Bisbrusatolyl and brusatolyl esters and related compounds as novel potent antileukemic agents. Journal of Pharmaceutical Sciences, 71(3), 338–345. View Source
